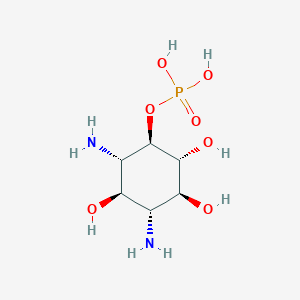
Pinadoline
描述
皮纳多林是一种竞争性前列腺素 E2 拮抗剂,也是一种镇痛剂。它在动物模型中(如大鼠扭体试验和福尔马林试验)表现出显著的镇痛活性。 在这些试验中,发现皮纳多林比前列腺素合成抑制剂更有效,但比阿片类镇痛剂效力更弱 .
准备方法
合成路线及反应条件
皮纳多林的合成涉及多个步骤,通常从关键中间体的制备开始。确切的合成路线和反应条件可能有所不同,但常见的方法包括在受控条件下使用氯化芳香族化合物和胺来形成所需产物。
工业生产方法
皮纳多林的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。这通常包括使用自动化反应器和严格的质量控制措施来保持最终产品的稳定性。
化学反应分析
反应类型
皮纳多林经历各种化学反应,包括:
氧化: 皮纳多林在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以将皮纳多林转化为还原形式,这些形式可能具有不同的药理特性。
取代: 皮纳多林可以发生取代反应,其中分子上的官能团被其他基团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 在适当条件下,可以使用各种试剂(包括卤素和亲核试剂)进行取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能会产生羟基化的衍生物,而还原可能会产生胺衍生物。
科学研究应用
皮纳多林具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究反应机理和开发新的合成方法。
生物学: 研究其对细胞过程和信号通路的影响。
医学: 探索其潜在的治疗应用,特别是在疼痛管理和炎症方面。
工业: 用于开发新的药物和化工产品。
作用机制
皮纳多林通过竞争性拮抗前列腺素 E2 受体发挥作用。这种抑制减少了前列腺素的产生,前列腺素参与疼痛和炎症途径。通过阻断这些受体,皮纳多林可以有效地减轻各种病症的疼痛和炎症。
相似化合物的比较
类似化合物
吲哚美辛: 另一种具有抗炎特性的前列腺素拮抗剂。
布洛芬: 一种非甾体抗炎药,也能抑制前列腺素合成。
萘普生: 与布洛芬类似,用于减轻疼痛和炎症。
皮纳多林的独特性
皮纳多林在对前列腺素 E2 受体具有特异性拮抗作用方面是独特的,这使其与可能具有更广泛或不同作用机制的其他化合物区分开来。这种特异性可以使皮纳多林成为在需要靶向抑制前列腺素 E2 的研究和治疗应用中宝贵的工具。
属性
CAS 编号 |
38955-22-5 |
|---|---|
分子式 |
C19H19Cl2N3O3 |
分子量 |
408.3 g/mol |
IUPAC 名称 |
3-chloro-N'-(5-chloropentanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide |
InChI |
InChI=1S/C19H19Cl2N3O3/c20-10-4-3-7-18(25)22-23-19(26)24-12-13-5-1-2-6-16(13)27-17-9-8-14(21)11-15(17)24/h1-2,5-6,8-9,11H,3-4,7,10,12H2,(H,22,25)(H,23,26) |
InChI 键 |
OUNSOXPSCMCFHX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCCCCl)C=C(C=C3)Cl |
规范 SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCCCCl)C=C(C=C3)Cl |
Key on ui other cas no. |
38955-22-5 |
同义词 |
8-chlorodibenz(b,f)(1,4)oxazepine-10(11H)carboxylic acid 2-(5-chloro-1-oxopentyl)hydrazide pinadoline SC 25469 SC-25469 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1216666.png)








